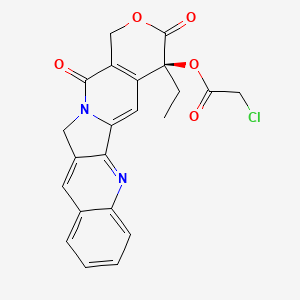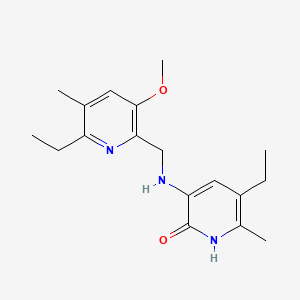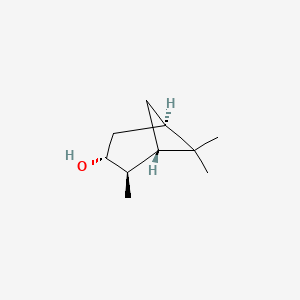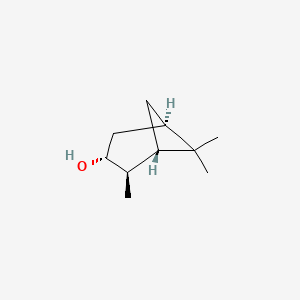
(-)-Pinocampheol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Pinocampheol: is a naturally occurring monoterpenoid alcohol found in various essential oils. It is known for its distinctive aroma and potential therapeutic properties. This compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that makes it optically active. The “(-)” prefix indicates that it is the levorotatory enantiomer, which rotates plane-polarized light to the left.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Pinocampheol typically involves the reduction of pinocamphone, a ketone, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as essential oils of certain plants like pine and eucalyptus. The extraction process includes steam distillation followed by purification steps like fractional distillation or chromatography to isolate the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (-)-Pinocampheol can undergo oxidation reactions to form pinocamphone or other oxidized derivatives.
Reduction: It can be reduced further to form more saturated alcohols.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Pinocamphone
Reduction: More saturated alcohols
Substitution: Various substituted derivatives depending on the reagent used
Applications De Recherche Scientifique
Chemistry: In chemistry, (-)-Pinocampheol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of stereochemistry and chiral catalysis.
Biology: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It is often tested in vitro to evaluate its effectiveness against various pathogens and inflammatory markers.
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its use in aromatherapy and as a natural remedy for respiratory conditions. Its pleasant aroma and potential health benefits make it a popular ingredient in essential oils and natural health products.
Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavors. Its distinct aroma makes it a valuable component in perfumes, cosmetics, and food products.
Mécanisme D'action
The mechanism of action of (-)-Pinocampheol involves its interaction with various molecular targets in the body. It is believed to exert its effects through the modulation of enzyme activity and receptor binding. For example, its antimicrobial properties may be due to its ability to disrupt microbial cell membranes, while its anti-inflammatory effects could be related to the inhibition of pro-inflammatory enzymes and cytokines.
Comparaison Avec Des Composés Similaires
(-)-Menthol: Another monoterpenoid alcohol with a similar structure but different aroma and therapeutic properties.
(-)-Borneol: A related compound with similar uses in traditional medicine and aromatherapy.
(-)-Isopinocampheol: An isomer of (-)-Pinocampheol with slight differences in structure and properties.
Uniqueness: this compound is unique due to its specific chiral configuration and the distinct aroma it imparts. Its combination of antimicrobial, anti-inflammatory, and aromatic properties sets it apart from other similar compounds, making it a versatile and valuable substance in various fields.
Propriétés
Numéro CAS |
35997-96-7 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
(1S,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol |
InChI |
InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7-,8+,9-/m1/s1 |
Clé InChI |
REPVLJRCJUVQFA-LURQLKTLSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]2C[C@@H](C2(C)C)C[C@H]1O |
SMILES canonique |
CC1C2CC(C2(C)C)CC1O |
melting_point |
67 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5S,5aS,8aR,9S)-9-(2-chloro-4-hydroxy-3,5-dimethoxyphenyl)-5-(3-hydroxyanilino)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12780081.png)
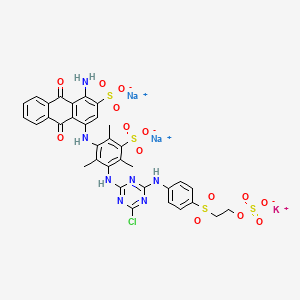
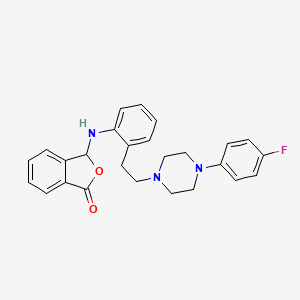

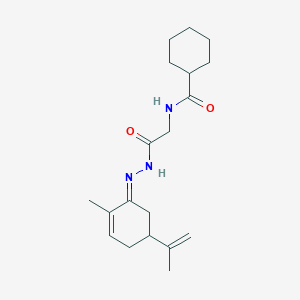
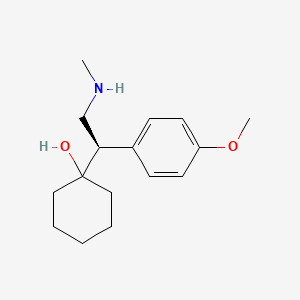
![Methyl 5-[2-(Methylsulfamoyl)ethyl]-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)-1H-indole-2-carboxylate](/img/structure/B12780116.png)
